molecular formula C23H22N2O2S2 B2626987 (Z)-N-(6-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide CAS No. 1007073-53-1

(Z)-N-(6-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2626987
CAS No.: 1007073-53-1
M. Wt: 422.56
InChI Key: IJNUPOOKFFTREC-VHXPQNKSSA-N
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Description

(Z)-N-(6-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C23H22N2O2S2 and its molecular weight is 422.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation for Anti-Parkinson's Activity

A study on the synthesis of novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives revealed their potential anti-Parkinson's activity. Compounds demonstrated significant free radical scavenging activity and anti-Parkinson's activity in a 6-OHDA lesioned rat model, indicating their potential therapeutic value in Parkinson's disease management (Gomathy et al., 2012).

Development of Naphthostyryl Derivatives

Another research effort focused on the synthesis of new naphthostyryl derivatives through nucleophilic substitution of methylthio groups with C-nucleophiles. These derivatives were utilized in the synthesis of Hantzsch thiazoles, which are of interest for their diverse biological activities (Dyachenko et al., 2014).

Exploration of Anti-Inflammatory Agents

Research on the synthesis and biological evaluation of aminothiazoles, thiazolylacetonitrile, imidazo[1,2-a]pyridine, imidazo[2,1-b]thiazole, chromene, and benzo[f]chromene derivatives containing a naproxenoyl moiety uncovered their potential as anti-inflammatory agents. This underscores the compound's relevance in developing new therapeutic agents for inflammation-related diseases (Thabet et al., 2011).

Investigation of Melatonin Analogs

A study on the structural and photophysical properties of N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, a potent melatonin analog, provided insights into its conformation and potential applications in melatonin receptor-related research (Tinant et al., 1994).

Properties

IUPAC Name

N-[6-methoxy-3-(2-methylsulfanylethyl)-1,3-benzothiazol-2-ylidene]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2S2/c1-27-18-10-11-20-21(15-18)29-23(25(20)12-13-28-2)24-22(26)14-17-8-5-7-16-6-3-4-9-19(16)17/h3-11,15H,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNUPOOKFFTREC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)CC3=CC=CC4=CC=CC=C43)S2)CCSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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